molecular formula C11H17NO2 B14158906 Ethyl 2-cyano-3,5-dimethyl-2-hexenoate CAS No. 53276-28-1

Ethyl 2-cyano-3,5-dimethyl-2-hexenoate

Cat. No.: B14158906
CAS No.: 53276-28-1
M. Wt: 195.26 g/mol
InChI Key: NHEROOPJNHZIMY-MDZDMXLPSA-N
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Description

2-Cyano-3,5-dimethyl-2-hexenoic acid ethyl ester is an organic compound with a complex structure that includes a cyano group, a double bond, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3,5-dimethyl-2-hexenoic acid ethyl ester typically involves the reaction of 3,5-dimethyl-2-hexenoic acid with ethyl cyanoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the nucleophilic attack of the cyanoacetate on the carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3,5-dimethyl-2-hexenoic acid ethyl ester can undergo various types of chemical reactions, including:

    Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.

    Reduction: The cyano group can be reduced to an amine or an aldehyde.

    Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.

    Substitution: Alkoxides or amines can be used to substitute the ester group.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Amines or aldehydes.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyano-3,5-dimethyl-2-hexenoic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyano-3,5-dimethyl-2-hexenoic acid ethyl ester involves its reactivity with various nucleophiles and electrophiles. The cyano group can act as an electron-withdrawing group, making the double bond more susceptible to nucleophilic attack. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-hexenoate: Similar structure but lacks the cyano group.

    Ethyl 3-hexenoate: Similar structure but with the double bond in a different position.

    Ethyl 2-cyano-3-hexenoate: Similar structure but without the methyl groups.

Properties

CAS No.

53276-28-1

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

ethyl (E)-2-cyano-3,5-dimethylhex-2-enoate

InChI

InChI=1S/C11H17NO2/c1-5-14-11(13)10(7-12)9(4)6-8(2)3/h8H,5-6H2,1-4H3/b10-9+

InChI Key

NHEROOPJNHZIMY-MDZDMXLPSA-N

Isomeric SMILES

CCOC(=O)/C(=C(\C)/CC(C)C)/C#N

Canonical SMILES

CCOC(=O)C(=C(C)CC(C)C)C#N

Origin of Product

United States

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